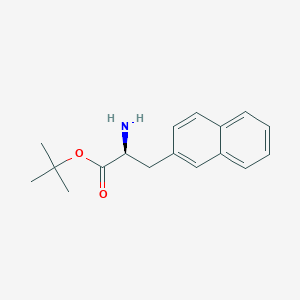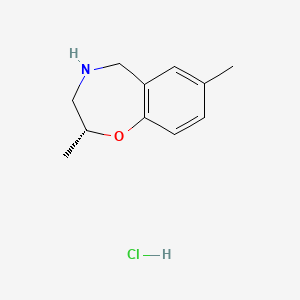
(2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride is a chemical compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazepine ring. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: This step involves the cyclization of a suitable precursor, such as a 2-aminophenol derivative, with a ketone or aldehyde under acidic or basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
(2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the oxazepine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of halogenated or other substituted derivatives.
科学研究应用
(2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects in neurological disorders.
相似化合物的比较
Similar Compounds
- (2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
- (2S)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride
- 2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Uniqueness
(2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride is unique due to its specific stereochemistry (2R configuration) and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. The specific arrangement of atoms and the presence of the hydrochloride salt can result in distinct pharmacological properties compared to its isomers and other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
213.70 g/mol |
IUPAC 名称 |
(2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-3-4-11-10(5-8)7-12-6-9(2)13-11;/h3-5,9,12H,6-7H2,1-2H3;1H/t9-;/m1./s1 |
InChI 键 |
GIIRHEPDTVRVEB-SBSPUUFOSA-N |
手性 SMILES |
C[C@@H]1CNCC2=C(O1)C=CC(=C2)C.Cl |
规范 SMILES |
CC1CNCC2=C(O1)C=CC(=C2)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



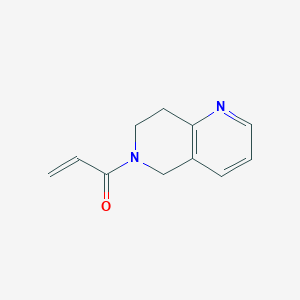




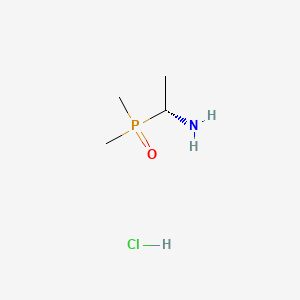
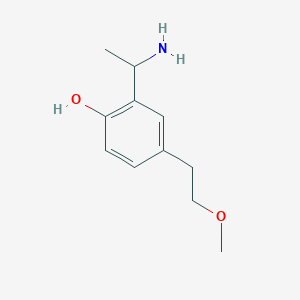
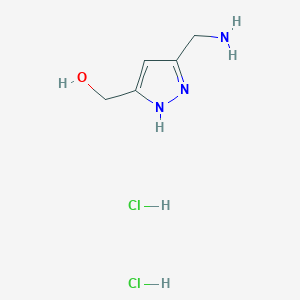
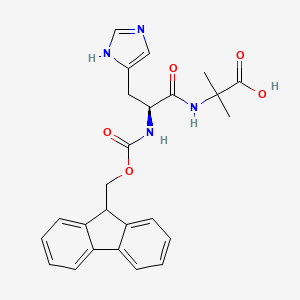
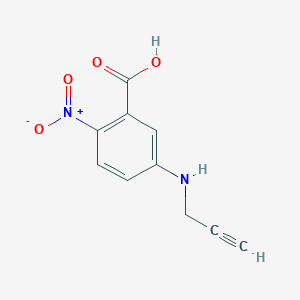
![Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate](/img/structure/B15316103.png)

